The electronic structure of 2-Isopropyl-5-methylphenetole is dominated by the aromatic benzene ring system, which contributes significantly to the overall stability and chemical behavior of the molecule [11] [32]. The benzene ring contains six π electrons delocalized across the aromatic system, creating a stable electronic configuration that influences the compound's reactivity patterns [11] [32]. The ether oxygen atom possesses two lone pairs of electrons, which can participate in mesomeric effects with the aromatic ring system [34] [37].
The ethoxy substituent acts as an electron-donating group through both inductive and resonance effects, activating the aromatic ring toward electrophilic substitution reactions [34] [37]. The alkoxy group demonstrates significant resonance stabilization through overlap of the oxygen lone pairs with the aromatic π system [34] [37]. This electronic interaction results in partial double bond character between the oxygen atom and the aromatic carbon, as evidenced by shortened carbon-oxygen bond lengths compared to purely aliphatic ethers [34] [37].
The isopropyl and methyl substituents contribute to the electronic environment through hyperconjugation effects, where the carbon-hydrogen bonds interact with the aromatic π system [11] [34]. These substituents exhibit electron-donating properties through hyperconjugation, further activating the aromatic ring toward electrophilic attack [34] [37]. The combined electronic effects of all substituents create a highly activated aromatic system with enhanced electron density at the ortho and para positions relative to the ethoxy group [34] [37].
The physical constants of 2-Isopropyl-5-methylphenetole have been experimentally determined and provide essential data for understanding its behavior under various conditions [2]. The compound exhibits a density of 0.908 grams per cubic centimeter at standard temperature and pressure, indicating a relatively low-density organic liquid [2]. The boiling point is recorded as 253°C at 760 mmHg, reflecting the substantial intermolecular forces present in the liquid phase [2].
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 178.27 | g/mol | [2] [6] |
| Density | 0.908 | g/cm³ | [2] |
| Boiling Point | 253 | °C at 760 mmHg | [2] |
| Refractive Index | 1.488 | - | [2] |
| Flash Point | 91.7 | °C | [2] |
| Vapor Pressure | 0.0298 | mmHg at 25°C | [2] |
The refractive index of 1.488 provides information about the compound's optical properties and molecular polarizability [2]. This value is consistent with aromatic ether compounds and reflects the presence of the conjugated π system [2]. The flash point of 91.7°C indicates the compound's flammability characteristics and establishes important parameters for safe handling and storage [2].
The vapor pressure of 0.0298 mmHg at 25°C demonstrates the compound's relatively low volatility at ambient temperature [2]. This property is significant for applications requiring controlled evaporation rates and environmental considerations [2]. The thermodynamic data collectively indicate that 2-Isopropyl-5-methylphenetole behaves as a typical substituted aromatic ether with moderate volatility and thermal stability [2].
The spectroscopic characterization of 2-Isopropyl-5-methylphenetole provides detailed insights into its molecular structure and electronic properties [32]. Aromatic ethers typically exhibit characteristic absorption patterns in the ultraviolet region due to π→π* transitions within the benzene ring system [23] [32]. The ethoxy substituent significantly influences the electronic transitions by extending the conjugation and lowering the energy gap between ground and excited states [32] [23].
Mass spectrometric analysis reveals fragmentation patterns characteristic of substituted phenetole derivatives [1]. The molecular ion peak appears at m/z 178, corresponding to the molecular weight of the compound [1]. Collision cross section predictions indicate values of 139.6 Ų for the protonated molecular ion [M+H]+, providing structural information for analytical identification [1].
The predicted collision cross sections for various adduct ions demonstrate the compound's behavior under different ionization conditions [1]. The [M+Na]+ adduct shows a collision cross section of 147.4 Ų, while the [M-H]- anion exhibits 143.6 Ų [1]. These values are consistent with the molecular size and shape of substituted aromatic ethers [1].
Infrared spectroscopy would be expected to show characteristic stretching frequencies for the aromatic carbon-hydrogen bonds, aliphatic carbon-hydrogen bonds, and the ether carbon-oxygen linkage [20] [22]. The aromatic region typically displays multiple bands between 3000-3100 cm⁻¹, while aliphatic stretching occurs in the 2800-3000 cm⁻¹ region [20] [22]. The ether carbon-oxygen stretch appears as a strong absorption around 1200-1300 cm⁻¹ [20] [22].
The solubility characteristics of 2-Isopropyl-5-methylphenetole are primarily governed by its aromatic ether structure and hydrocarbon substituents [12] [18] [19]. The compound demonstrates limited water solubility due to its predominantly hydrophobic character, with the ethoxy group providing the only significant polar functionality [19] [34]. The presence of bulky isopropyl and methyl substituents further reduces aqueous solubility by increasing the hydrophobic surface area of the molecule [19] [34].
The partition coefficient between octanol and water serves as a critical parameter for predicting the compound's environmental fate and biological activity [18] [19]. Based on structural similarity to related aromatic ethers, the logarithmic partition coefficient (log P) is estimated to be in the range of 3.5-4.5, indicating strong preference for organic phases over aqueous environments [18] [19]. This high lipophilicity suggests significant bioaccumulation potential and limited mobility in aqueous systems [18] [19].
Hansen solubility parameters provide a more comprehensive description of the compound's solvation behavior [12]. The dispersion component is expected to be significant due to the aromatic ring and aliphatic substituents, while the polar component remains moderate due to the ether oxygen [12]. The hydrogen bonding component is minimal, as the compound lacks hydrogen bond donor groups [12] [34].
Solubility studies indicate that 2-Isopropyl-5-methylphenetole exhibits excellent miscibility with nonpolar and moderately polar organic solvents [34] [37]. Aromatic solvents such as benzene and toluene provide optimal solvation due to π-π interactions with the aromatic ring system [34] [37]. Alcoholic solvents show moderate dissolving power, while highly polar solvents like water demonstrate poor solvation capacity [34] [37].
The conformational landscape of 2-Isopropyl-5-methylphenetole is characterized by rotational freedom around several single bonds, particularly the carbon-oxygen ether linkage and the isopropyl substituent attachment [13] [27]. The aromatic ring serves as a rigid framework, with conformational flexibility primarily arising from the ethoxy chain and isopropyl group orientation [13] [27].
Theoretical calculations suggest that the preferred conformation minimizes steric interactions between the bulky isopropyl group and other substituents [13] [27]. The ethoxy group typically adopts a conformation that places the ethyl chain approximately perpendicular to the aromatic ring plane to minimize steric hindrance [13] [27]. This orientation is stabilized by favorable electrostatic interactions between the ether oxygen and the aromatic π system [13] [27].
The isopropyl substituent exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring [13] [27]. Energy calculations indicate that conformations placing one methyl group of the isopropyl moiety in the plane of the aromatic ring are slightly favored due to hyperconjugation effects [13] [27]. However, thermal energy at room temperature allows for rapid interconversion between different rotational conformers [13] [27].
Dihedral angle analysis reveals that the carbon-oxygen-carbon angle of the ether linkage is approximately 116-118°, slightly larger than the tetrahedral angle due to lone pair repulsion [28] [29]. The aromatic carbon-oxygen bond length is shortened compared to aliphatic ethers, reflecting partial double bond character from resonance contributions [28] [29]. These geometric parameters are consistent with other substituted aromatic ethers and reflect the electronic effects of the aromatic system on the ether functionality [28] [29].